2-Bromocyclodec-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57090-98-9 |
|---|---|
Molecular Formula |
C10H17BrO |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-bromocyclodec-2-en-1-ol |
InChI |
InChI=1S/C10H17BrO/c11-9-7-5-3-1-2-4-6-8-10(9)12/h7,10,12H,1-6,8H2 |
InChI Key |
BZQVINURWHEUKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=C(C(CCC1)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromocyclodec 2 En 1 Ol
Retrosynthetic Analysis of the 2-Bromocyclodec-2-en-1-ol Framework
A retrosynthetic analysis of this compound suggests several viable pathways for its construction. The primary disconnections of the target molecule focus on the formation of the C-Br bond, the C=C double bond, and the ten-membered ring itself.
One logical approach involves a late-stage bromination of a cyclodec-2-en-1-ol precursor. This simplifies the target to the synthesis of the ten-membered allylic alcohol, which is a common motif in natural product synthesis. The cyclodec-2-en-1-ol can be further disconnected through the carbon-carbon double bond, suggesting a ring-closing metathesis (RCM) reaction of a diene precursor. This linear precursor would contain the necessary oxygen functionality and be readily assembled from smaller, commercially available starting materials.
Alternatively, the vinyl bromide moiety could be installed earlier in the synthesis. This could involve a palladium-catalyzed cross-coupling reaction to form the brominated alkene. Another approach considers the electrophilic bromination of an enol or enol derivative of a cyclodecanone, followed by reduction of the ketone to the desired alcohol.
Approaches to the Bromocyclodec-2-ene Core
The synthesis of the bromocyclodec-2-ene core can be approached through various strategic sequences, each with its own set of advantages and challenges.
Regioselective and Stereoselective Bromination Strategies for Cyclodec-2-en-1-ol Precursors
The bromination of a pre-formed cyclodec-2-en-1-ol is a direct method for the synthesis of this compound. Achieving the desired regioselectivity, placing the bromine at the C2 position, is crucial. Allylic bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light can be employed. This reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. libretexts.orglibretexts.org Subsequent reaction with Br₂ (formed in situ from NBS and HBr) yields the allylic bromide. libretexts.orglibretexts.org However, this can often lead to a mixture of products, including the undesired 4-bromocyclodec-2-en-1-ol.
To control regioselectivity, electrophilic bromination of the double bond followed by elimination can be considered. The reaction of cyclodec-2-en-1-ol with an electrophilic bromine source would likely form a bromonium ion intermediate, which could then be opened by a base to induce elimination, ideally forming the vinyl bromide.
Ring-Closing Strategies for the Cyclodec-2-en-1-ol System (e.g., macrocyclization reactions)
The construction of the ten-membered ring of a cyclodec-2-en-1-ol precursor is a significant challenge in the synthesis of this compound. Ring-closing metathesis (RCM) is a powerful tool for the formation of medium-sized rings. This reaction utilizes a ruthenium-based catalyst, such as Grubbs' catalyst, to form a cyclic alkene from a linear diene precursor. The precursor for the RCM would be a deca-1,9-diene derivative with an oxygen functionality at the appropriate position to become the allylic alcohol. The efficiency of RCM for forming ten-membered rings can be influenced by factors such as substrate conformation and catalyst selection.
| Catalyst | Substrate | Solvent | Concentration | Yield (%) | Reference |
| Grubbs II | Diene precursor | CH₂Cl₂ | 0.001 M | 75 | N/A |
| Hoveyda-Grubbs II | Diene precursor | Toluene | 0.001 M | 82 | N/A |
This table presents representative data for RCM reactions forming medium-sized rings and is for illustrative purposes.
Other macrocyclization strategies, such as intramolecular Heck reactions or Nozaki-Hiyama-Kishi reactions, could also be envisioned for the formation of the cyclodecene (B14012633) ring.
Electrophilic Bromination of Enols and Enol Derivatives Leading to this compound
An alternative strategy involves the bromination of an enol or enol derivative of cyclodecanone. The ketone can be converted to a silyl (B83357) enol ether, which can then undergo regioselective bromination. The resulting 2-bromocyclodecanone can then be reduced to the desired this compound. The choice of reducing agent would be critical to achieve a 1,2-reduction without affecting the vinyl bromide. Reagents such as sodium borohydride (B1222165) or cerium(III) chloride with sodium borohydride (Luche reduction) are often used for the selective reduction of ketones in the presence of other functional groups.
| Enol Derivative | Brominating Agent | Solvent | Temperature (°C) | Yield of α-bromoketone (%) | Reference |
| Trimethylsilyl enol ether | N-Bromosuccinimide | THF | 0 | 85 | N/A |
| Lithium enolate | Bromine | THF | -78 | 70 | N/A |
This table presents representative data for the bromination of enol derivatives and is for illustrative purposes.
Palladium-Catalyzed Cross-Coupling Approaches for Constructing the Brominated Alkene Moiety
Palladium-catalyzed cross-coupling reactions offer a powerful method for the construction of the vinyl bromide moiety within the cyclodecene ring. A suitable precursor, such as a cyclodecenyl triflate or boronic acid, could be coupled with a bromine source under palladium catalysis. For instance, a Stille coupling between a vinyl stannane (B1208499) and a bromine source or a Suzuki coupling between a vinyl boronic acid and a brominating agent could be employed. These methods provide excellent control over the position and stereochemistry of the resulting vinyl bromide.
Asymmetric Synthesis of Chiral this compound Enantiomers
The synthesis of enantiomerically pure this compound requires the introduction of chirality in a controlled manner. This can be achieved through several strategies. One approach is the use of a chiral catalyst in the ring-closing metathesis step to form an enantiomerically enriched cyclodec-2-en-1-ol precursor. Chiral ruthenium catalysts have been developed for asymmetric RCM.
Another strategy involves the asymmetric reduction of a 2-bromocyclodec-2-en-1-one precursor. Chiral reducing agents, such as those derived from chiral boranes (e.g., (R)- or (S)-CBS reagents), can selectively produce one enantiomer of the allylic alcohol.
Furthermore, enzymatic resolution of a racemic mixture of this compound could be employed. Lipases are commonly used to selectively acylate one enantiomer of an alcohol, allowing for the separation of the acylated and unreacted enantiomers.
| Asymmetric Method | Substrate | Chiral Reagent/Catalyst | Enantiomeric Excess (ee %) | Reference |
| Asymmetric RCM | Diene precursor | Chiral Ru catalyst | >90 | N/A |
| Asymmetric Reduction | 2-Bromocyclodec-2-en-1-one | (R)-CBS reagent | >95 | N/A |
| Enzymatic Resolution | Racemic this compound | Lipase PS | >99 (for acylated enantiomer) | N/A |
This table presents representative data for asymmetric syntheses of chiral alcohols and is for illustrative purposes.
Chiral Auxiliary-Controlled Syntheses
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in acyclic and cyclic systems. sigmaaldrich.com In the context of this compound, a chiral auxiliary could be temporarily incorporated into a precursor molecule to direct the stereochemical outcome of a key bond-forming or functional group manipulation step.
One potential strategy involves the diastereoselective bromination of a cyclodecenone precursor bearing a chiral auxiliary. For instance, a chiral oxazolidinone, as popularized by Evans, could be appended to a cyclodecene carboxylic acid derivative. Subsequent electrophilic bromination of the corresponding enolate would be expected to proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. Removal of the auxiliary would then furnish the enantioenriched β-bromo ketone, which could be reduced to the target alcohol, this compound.
Table 1: Hypothetical Chiral Auxiliaries for the Synthesis of this compound
| Chiral Auxiliary | Precursor | Key Transformation | Expected Outcome |
| Evans' Oxazolidinone | Cyclodecene carboxylic acid | Diastereoselective enolate bromination | High diastereomeric excess of the brominated intermediate |
| (R/S)-1-Phenylethylamine | Cyclodecenone | Formation of a chiral imine followed by diastereoselective bromination | Enantiomerically enriched α-bromo imine |
| Camphorsultam | Cyclodecene acyl derivative | Diastereoselective conjugate addition of a bromide equivalent | High control over the stereocenter bearing the bromine |
This table presents hypothetical applications of common chiral auxiliaries, as direct literature precedent for this compound is not available.
Enantioselective Catalytic Methods for this compound Formation
Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules. For the formation of this compound, several catalytic strategies could be envisioned, primarily focusing on the enantioselective functionalization of a cyclodecene precursor.
A promising approach would be the development of a catalytic enantioselective bromocyclization of a suitable acyclic precursor. For example, a diene-containing substrate could undergo a metal-catalyzed cyclization in the presence of a bromide source and a chiral ligand. The choice of metal and ligand would be crucial in controlling both the ring size and the enantioselectivity of the hydroxyl and bromo functionalities.
Alternatively, an enantioselective allylic oxidation of a 1-bromocyclodecene could yield the desired product. Catalytic systems based on selenium, in conjunction with a chiral oxidant, or transition metals like palladium or copper with chiral ligands, have shown promise in analogous transformations.
Table 2: Potential Enantioselective Catalytic Methods
| Catalytic System | Substrate | Reaction Type | Potential Advantages |
| Chiral Lewis Acid / N-Bromosuccinimide | Cyclodecenone enol ether | Enantioselective bromination | Direct formation of the C-Br bond with stereocontrol |
| Palladium(II) / Chiral Ligand / Oxidant | 1-Bromocyclodecene | Enantioselective allylic oxidation | Installation of the hydroxyl group at the allylic position |
| Chiral Phase-Transfer Catalyst / Brominating Agent | Cyclodecenone | Enantioselective α-bromination | Mild reaction conditions and operational simplicity |
This table outlines potential catalytic strategies based on established methodologies in asymmetric synthesis, pending experimental validation for the target molecule.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is paramount for maximizing the yield and selectivity of any synthetic transformation. For the synthesis of this compound, key parameters to consider would include the choice of solvent, temperature, reaction time, and the nature of the brominating agent and any additives.
For instance, in a hypothetical electrophilic bromination of a cyclodecenone enolate, the choice of base and solvent can significantly influence the enolate geometry and, consequently, the diastereoselectivity of the bromination. A systematic screening of conditions, as outlined in the table below, would be necessary to identify the optimal protocol.
Table 3: Parameters for Optimization of a Hypothetical Bromination Reaction
| Parameter | Variation | Rationale |
| Solvent | THF, Diethyl ether, Dichloromethane (B109758) | Can influence enolate aggregation and reactivity. |
| Base | LDA, LiHMDS, KHMDS | Counter-ion can affect the transition state geometry. |
| Temperature | -78 °C to 0 °C | Lower temperatures generally favor higher selectivity. |
| Brominating Agent | NBS, Br₂, CBr₄ | Differing reactivity and steric profiles. |
| Additive | HMPA, DMPU | Can break up enolate aggregates, potentially improving selectivity. |
This table provides a framework for the systematic optimization of a key reaction step towards the synthesis of this compound.
Novel Synthetic Pathways Towards Advanced this compound Architectures
Beyond the direct synthesis of this compound, the development of novel synthetic pathways can provide access to more complex and structurally diverse architectures based on this ten-membered ring scaffold.
One innovative approach could involve a ring-closing metathesis (RCM) reaction of a suitably functionalized acyclic precursor containing a bromine atom. This strategy would allow for the late-stage formation of the cyclodecene ring, potentially tolerating a wider range of functional groups.
Another forward-thinking strategy could utilize a transannular reaction to introduce the bromo and hydroxyl functionalities. For example, a cyclodecadienone could undergo a stereoselective transannular bromohydrin formation, where the conformational biases of the medium ring direct the stereochemical outcome.
Furthermore, the application of modern synthetic technologies, such as flow chemistry, could enable better control over reaction parameters and potentially improve the safety and efficiency of handling reactive intermediates.
Table 4: Novel Synthetic Concepts for this compound Derivatives
| Synthetic Strategy | Key Features | Potential for Advanced Architectures |
| Ring-Closing Metathesis (RCM) | Late-stage cyclization of a brominated diene. | Allows for the incorporation of diverse substituents on the acyclic precursor. |
| Transannular Cyclization | Stereoselective addition across the ten-membered ring. | Can generate complex polycyclic systems in a single step. |
| C-H Functionalization | Direct, selective introduction of the bromo or hydroxyl group. | Highly atom-economical and allows for the functionalization of a pre-formed cyclodecane (B1584694) ring. |
This table highlights advanced and conceptually novel approaches that could be explored for the synthesis of complex molecules derived from this compound.
Spectroscopic and Structural Elucidation of 2 Bromocyclodec 2 En 1 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully characterize the molecular framework and stereochemistry of 2-Bromocyclodec-2-en-1-ol.
Comprehensive Analysis of One-Dimensional NMR Spectra (¹H, ¹³C)
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the vinyl, carbinol, and aliphatic protons. The vinyl proton (H-3) would likely appear in the downfield region, influenced by the adjacent bromine atom. The carbinol proton (H-1), attached to the carbon bearing the hydroxyl group, would also be shifted downfield. The numerous methylene (B1212753) protons of the ten-membered ring would resonate in the more shielded aliphatic region, likely resulting in a complex and overlapping set of signals.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the two sp² hybridized carbons of the double bond (C-2 and C-3), with the bromine-substituted carbon (C-2) being significantly deshielded. The carbon atom attached to the hydroxyl group (C-1) would also show a characteristic downfield shift. The remaining seven sp³ hybridized carbons of the cyclodecane (B1584694) ring would appear in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | 4.0 - 4.5 | - |
| C-1 | 70 - 80 | - |
| C-2 | - | 130 - 140 |
| H-3 | 5.8 - 6.3 | - |
| C-3 | - | 125 - 135 |
| H-4 to H-10 | 1.2 - 2.5 | - |
Application of Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be used to establish proton-proton coupling networks. COSY identifies protons that are coupled to each other, typically over two or three bonds, allowing for the tracing of the carbon chain. TOCSY extends this by showing correlations between all protons within a spin system, which would be particularly useful for identifying the sequence of methylene groups in the large ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached. This experiment would definitively link the proton assignments to their corresponding carbon atoms identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the carbinol proton (H-1) to the vinylic carbons (C-2 and C-3), confirming the position of the alcohol relative to the double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, irrespective of their bonding connectivity. This information is critical for determining the molecule's three-dimensional structure and stereochemistry.
Elucidation of Stereochemical Relationships via NOE and Coupling Constant Analysis
The relative stereochemistry of the hydroxyl group can be determined using NOESY. For example, spatial proximity between the carbinol proton (H-1) and specific protons on the cyclodecane ring would indicate their relative orientation on the same or opposite faces of the ring.
Analysis of the coupling constants (J-values) from the high-resolution ¹H NMR spectrum provides valuable information about dihedral angles between adjacent protons. This data is instrumental in deducing the preferred conformation of the flexible ten-membered ring in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₀H₁₇BrO), the expected exact mass would be calculated and compared to the experimental value. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which appear as two peaks of nearly equal intensity separated by two mass units.
Analysis of the fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would likely include the loss of a bromine radical (M-Br), loss of a water molecule (M-H₂O), and various cleavages of the cyclodecane ring.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of the hydroxyl and alkene groups.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |
| Alkene (C=C) | Stretching | 1640 - 1680 (weak to medium) |
| Vinylic C-H | Stretching | 3010 - 3095 (medium) |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute conformation of the cyclodecane ring. For medium-sized rings like cyclodecane, several low-energy conformations are possible. X-ray analysis would reveal the specific conformation adopted in the crystal lattice, providing an unambiguous picture of its solid-state structure.
Chiroptical Spectroscopy (Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment of this compound Stereoisomers
The assignment of the absolute configuration of the stereoisomers of this compound necessitates a sophisticated analytical approach. While techniques like X-ray crystallography provide definitive stereochemical information, they are contingent on the ability to grow high-quality single crystals, which is not always feasible. Chiroptical methods offer a valuable alternative for determining the absolute configuration of molecules in solution.
Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. The resulting ORD curve, characterized by peaks and troughs known as Cotton effects, is directly related to the stereochemistry of the molecule. For a pair of enantiomers, the ORD curves are mirror images of each other.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum consists of positive or negative bands, the signs and intensities of which are characteristic of the absolute configuration of the chromophores and their surrounding stereogenic centers within the molecule.
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the vibrational modes of a chiral molecule and provides a wealth of structural information, making it a robust method for absolute configuration assignment, particularly for molecules with multiple stereocenters.
The application of these techniques to the stereoisomers of this compound would involve the experimental measurement of their respective ORD, ECD, and VCD spectra. These experimental data would then be compared with theoretical spectra generated through quantum chemical calculations for each possible stereoisomer. A close match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the stereoisomer .
Currently, detailed experimental and calculated chiroptical data specifically for the stereoisomers of this compound are not available in the public domain. The generation of such data would require dedicated synthetic and spectroscopic research. The hypothetical data presented in the tables below are illustrative of what would be expected from such an investigation and are essential for the complete stereochemical elucidation of this compound.
| Stereoisomer | λ (nm) | Δε (M-1cm-1) | Transition |
|---|---|---|---|
| (1R,2R)-2-Bromocyclodec-2-en-1-ol | 210 | +5.2 | π → π |
| 245 | -1.8 | n → π | |
| (1S,2S)-2-Bromocyclodec-2-en-1-ol | 210 | -5.2 | π → π |
| 245 | +1.8 | n → π |
| Stereoisomer | Wavenumber (cm-1) | ΔA × 10-4 | Vibrational Mode |
|---|---|---|---|
| (1R,2R)-2-Bromocyclodec-2-en-1-ol | 3600 | +0.5 | O-H stretch |
| 2920 | -1.2 | C-H stretch | |
| 1650 | +0.8 | C=C stretch | |
| (1S,2S)-2-Bromocyclodec-2-en-1-ol | 3600 | -0.5 | O-H stretch |
| 2920 | +1.2 | C-H stretch | |
| 1650 | -0.8 | C=C stretch |
The detailed research findings from such a study would provide conclusive evidence for the absolute configuration of each isolated stereoisomer of this compound, thereby completing its full structural characterization. This information is invaluable for understanding its chemical behavior and potential applications.
Stereochemical Aspects and Conformational Dynamics of 2 Bromocyclodec 2 En 1 Ol
Configurational Isomerism in 2-Bromocyclodec-2-en-1-ol
Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In this compound, this type of isomerism arises from two distinct structural features: the restricted rotation about the carbon-carbon double bond and the presence of a stereogenic center.
The presence of the double bond within the 10-membered ring restricts rotation, leading to the possibility of geometric isomerism. creative-chemistry.org.ukuou.ac.in This is described using the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules. youtube.comdocbrown.info
Priority Assignment: For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. At C-2, the bromine atom has a higher priority than the C-1 carbon. At C-3, the C-4 carbon has a higher priority than the hydrogen atom.
(Z)-isomer: The isomer where the high-priority groups (Bromo at C-2 and the alkyl chain at C-3) are on the same side of the double bond (from the German zusammen, meaning together). creative-chemistry.org.ukuou.ac.in
(E)-isomer: The isomer where the high-priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite). creative-chemistry.org.ukuou.ac.in
For medium-sized rings like cyclodecene (B14012633), both E and Z isomers are possible, though the trans (E) isomer is often considerably more strained than the cis (Z) isomer. However, the flexibility of a 10-membered ring can accommodate the trans geometry more readily than smaller rings like cyclohexene. csbsju.edu
The carbon atom bearing the hydroxyl group (C-1) is a chiral center, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, the C-2 carbon of the double bond, and the C-10 carbon of the ring. khanacademy.org This gives rise to two possible configurations at this center, designated as (R) and (S) according to the CIP rules.
The combination of the double bond geometry and the chiral center results in a total of four possible stereoisomers. A molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers. ucsb.eduyoutube.com
| Isomer Name | C-1 Configuration | Double Bond Configuration | Relationship |
| (1R, 2Z)-2-Bromocyclodec-2-en-1-ol | R | Z | Enantiomer of (1S, 2Z) |
| (1S, 2Z)-2-Bromocyclodec-2-en-1-ol | S | Z | Enantiomer of (1R, 2Z) |
| (1R, 2E)-2-Bromocyclodec-2-en-1-ol | R | E | Enantiomer of (1S, 2E) |
| (1S, 2E)-2-Bromocyclodec-2-en-1-ol | S | E | Enantiomer of (1R, 2E) |
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other (e.g., the (1R, 2Z) and (1S, 2Z) isomers). youtube.com
Diastereomers are stereoisomers that are not mirror images of each other (e.g., the (1R, 2Z) and (1R, 2E) isomers). youtube.com
Conformational Analysis of the 10-Membered Ring in this compound
Unlike the well-defined chair conformation of cyclohexane, 10-membered rings are highly flexible and can exist in several low-energy conformations. The conformational landscape is primarily dictated by the need to minimize transannular strain (steric interactions between atoms across the ring) and torsional strain. csbsju.edumaricopa.edu
For cyclodecane (B1584694), the parent hydrocarbon, the boat-chair-boat (BCB) conformation is generally considered to be the most stable. iupac.org There are multiple conformations of similar energy, and the barriers to interconversion are relatively low, meaning the ring is in a constant state of flux at room temperature. pressbooks.pub The introduction of an sp2-hybridized center (the double bond) in this compound flattens a portion of the ring, which alters the conformational preferences and energy barriers compared to cyclodecane.
The substituents play a critical role in determining the most stable conformation. Their placement (axial-like or equatorial-like) is a key factor. pressbooks.pub
Bromo Group: The large bromine atom will preferentially occupy a position that minimizes steric interactions with other atoms, particularly hydrogens on the other side of the ring (transannular interactions). csbsju.edu
Hydroxyl Group: The hydroxyl group is smaller than the bromine but can form intramolecular hydrogen bonds with other parts of the molecule, such as the pi-electrons of the double bond or the bromine atom. Such an interaction could lock the ring into a specific, otherwise less favorable, conformation.
The final preferred conformation is a complex interplay between minimizing angle strain, torsional strain from eclipsed bonds, and transannular steric repulsions, while maximizing any stabilizing interactions like hydrogen bonding. maricopa.edu
Determination of Relative and Absolute Stereochemistry in Synthesized this compound Isomers
Elucidating the precise three-dimensional structure of the synthesized isomers requires advanced analytical techniques.
Relative Stereochemistry: The relative arrangement of the hydroxyl and bromo groups (e.g., whether they are on the same or opposite sides of the ring in a particular conformation) can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.de Techniques like the Nuclear Overhauser Effect (NOE) provide information about the proximity of atoms through space. wordpress.com An NOE enhancement between the proton on C-1 and a proton on the same side of the ring can help define their relative positions.
Absolute Stereochemistry: Determining the absolute configuration (R/S and E/Z) is more challenging. dalalinstitute.com
X-ray Crystallography: If a single crystal of an enantiomerically pure isomer can be grown, single-crystal X-ray diffraction is the most definitive method for determining its absolute configuration. nih.govresearchgate.netresearchgate.net The technique can directly reveal the spatial arrangement of every atom in the molecule. ed.ac.uk
Chiral Derivatization: Another approach involves reacting the alcohol with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net The resulting diastereomeric esters can then be analyzed by NMR spectroscopy (¹H or ¹⁹F NMR), where predictable differences in chemical shifts can be correlated to the absolute configuration of the original alcohol. researchgate.net
Enantioselective Synthesis: Synthesizing the molecule using a reaction with a known stereochemical outcome can also establish the absolute configuration.
Impact of Stereochemistry on the Reactivity and Synthetic Utility of this compound
The specific stereochemistry of this compound would have a profound impact on its reactivity and its utility as an intermediate in organic synthesis. The spatial relationship between the hydroxyl group, the bromine atom, and the double bond dictates the feasibility and outcome of many chemical transformations.
Influence on Intramolecular Reactions
The relative orientation of the alcohol and the bromoalkene functionalities is critical for intramolecular reactions. For example, in a base-promoted intramolecular substitution, the hydroxyl group (after deprotonation to an alkoxide) could attack the carbon bearing the bromine atom. However, this type of vinylic substitution is generally difficult. A more plausible intramolecular reaction would be an attack on the other carbon of the double bond (C3) in a conjugate addition fashion, or an SN2' type reaction if an appropriate activating agent is used.
The stereochemistry would be key: a specific conformer of a particular diastereomer might place the reacting groups in perfect proximity and orientation for a reaction to occur, while other stereoisomers would be unreactive. For instance, the formation of a bicyclic ether through an intramolecular cyclization would heavily depend on a conformation that allows for the proper orbital alignment for the nucleophilic attack of the oxygen on the electrophilic carbon center.
Control of Intermolecular Reactions
The stereochemistry of this compound would also control the facial selectivity of intermolecular reactions. Reagents approaching the double bond would be sterically hindered by the substituents, leading to diastereoselective transformations.
Epoxidation: The epoxidation of the double bond would likely occur from the face opposite to the bulky bromine atom or the hydroxyl group, depending on the directing ability of the hydroxyl group with certain reagents (e.g., through hydrogen bonding). The (E) and (Z) isomers would present different steric environments, potentially leading to different levels of diastereoselectivity.
Hydrogenation: Catalytic hydrogenation of the double bond would also be expected to proceed from the less sterically hindered face of the molecule, leading to the formation of specific diastereomers of 2-bromocyclodecan-1-ol.
Nucleophilic Substitution: The allylic hydroxyl group can be a leaving group after activation (e.g., protonation or conversion to a sulfonate ester). Subsequent SN2 or SN2' reactions would be highly dependent on the incoming nucleophile's trajectory, which is governed by the steric bulk of the bromine atom and the conformation of the ring.
Synthetic Utility
As a bifunctional molecule, this compound is a potentially versatile synthetic intermediate. The vinyl bromide moiety is suitable for cross-coupling reactions such as Suzuki, Stille, or Heck couplings, allowing for the introduction of new carbon-carbon bonds. The allylic alcohol can be oxidized to an enone or used in a variety of substitution reactions.
The stereochemistry of the starting material would be crucial for transferring chirality to the product. For instance, a stereospecific Suzuki coupling of an enantiomerically pure (1R, E)-2-bromocyclodec-2-en-1-ol could lead to the synthesis of a chiral, substituted cyclodecene derivative with high enantiomeric excess.
The table below summarizes the potential influence of the stereoisomers on a hypothetical intramolecular etherification reaction.
| Stereoisomer Configuration | Predicted Relative Reactivity in Intramolecular Etherification | Rationale |
| (1R, E) | Potentially reactive | The E configuration may allow for conformations where the hydroxyl group can approach the double bond from a suitable angle for cyclization. |
| (1S, E) | Potentially reactive | Similar to the (1R, E) isomer, reactivity depends on the accessibility of reactive conformations. |
| (1R, Z) | Potentially low reactivity | The Z configuration might lead to more constrained conformations where the hydroxyl group and the double bond are held far apart, hindering intramolecular reactions. |
| (1S, Z) | Potentially low reactivity | Similar to the (1R, Z) isomer, the stereochemistry may disfavor conformations required for cyclization. |
This table is a theoretical prediction based on general principles of stereochemistry and reactivity. Actual reactivities would need to be determined experimentally.
Reactivity and Reaction Mechanisms of 2 Bromocyclodec 2 En 1 Ol
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom in 2-Bromocyclodec-2-en-1-ol is attached to a sp²-hybridized carbon of the double bond, classifying it as a vinyl bromide. This configuration significantly influences its susceptibility to nucleophilic substitution.
SN1 and SN2 Pathways in the Cyclodecene (B14012633) System
Direct nucleophilic substitution at a vinylic carbon via classical SN1 or SN2 mechanisms is generally disfavored. The SN2 pathway, which requires a backside attack by the nucleophile, is sterically hindered by the electron density of the double bond and the geometry of the sp² carbon. chemistrysteps.comchemicalnote.com An SN1 mechanism would necessitate the formation of a highly unstable vinylic carbocation.
However, the allylic nature of the system could potentially allow for substitution via an SN2' mechanism, where the nucleophile attacks the carbon atom at the opposite end of the double bond, leading to an allylic rearrangement. The feasibility of such a pathway would be heavily dependent on the conformation of the flexible cyclodecene ring and the steric accessibility of the terminal carbon of the double bond.
Regioselectivity and Stereoselectivity of Substitution
Due to the general inertness of vinyl halides to direct substitution, significant regioselectivity is expected, with reactions at other sites being more probable. In the event of an SN2' reaction, the regioselectivity would be dictated by the substitution pattern of the double bond and the steric environment. The stereoselectivity of such a reaction would be complex, influenced by the pre-existing chirality of the alcohol and the conformational biases of the ten-membered ring. Without experimental data, predicting the stereochemical outcome remains speculative.
Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to electrophilic addition reactions.
Hydrohalogenation and Dihydroxylation of the Alkene
Hydrohalogenation of the double bond would be expected to proceed via a carbocation intermediate. The regioselectivity of this addition would be governed by the stability of the resulting carbocation, with the halogen adding to the more substituted carbon (Markovnikov's rule). However, the electron-withdrawing effect of the adjacent bromine atom could influence the carbocation stability.
Dihydroxylation, typically achieved with reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412), would result in the formation of a diol. The stereochemistry of this addition is typically syn, with both hydroxyl groups adding to the same face of the double bond.
Role of the Adjacent Hydroxyl Group in Directing Additions (e.g., neighboring group participation)
The proximate hydroxyl group can play a significant role in directing electrophilic additions through neighboring group participation. wikipedia.orgtue.nl For instance, in reactions involving the formation of a positively charged intermediate, the oxygen of the hydroxyl group could act as an internal nucleophile, forming a cyclic ether intermediate. wikipedia.org This participation would influence both the rate and the stereochemical outcome of the reaction, often leading to products with a defined stereochemistry relative to the original hydroxyl group. wikipedia.orgtue.nl
Transformations of the Hydroxyl Group
The allylic alcohol functionality in this compound can undergo a variety of transformations common to alcohols. These include oxidation, esterification, and etherification. The reactivity of the hydroxyl group would be influenced by the steric environment imposed by the cyclodecene ring. For example, oxidation to the corresponding ketone could be achieved using standard oxidizing agents. Esterification and etherification would proceed via nucleophilic attack of the alcohol oxygen on an appropriate electrophile.
Oxidation Reactions to Ketones and Carboxylic Acids
The secondary alcohol group in this compound can be readily oxidized to the corresponding ketone, 2-bromocyclodec-2-en-1-one. A variety of oxidizing agents can be employed for this transformation. Milder, selective reagents are generally preferred to avoid over-oxidation or reaction with the double bond.
Commonly used reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). These methods are known for their efficiency and compatibility with other functional groups, such as the vinyl bromide and the alkene in the target molecule.
| Oxidizing Agent | Product | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | 2-Bromocyclodec-2-en-1-one | Dichloromethane (B109758) (DCM), Room Temperature |
| Swern Oxidation | 2-Bromocyclodec-2-en-1-one | (COCl)₂, DMSO, Et₃N, DCM, -78 °C to Room Temp. |
| Dess-Martin Periodinane (DMP) | 2-Bromocyclodec-2-en-1-one | Dichloromethane (DCM), Room Temperature |
Further oxidation to a carboxylic acid would involve cleavage of the carbon-carbon bond adjacent to the carbonyl group in the intermediate ketone. This is a more strenuous process and requires harsher oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), often under heating. Such conditions may also lead to degradation of the medium-sized ring and reaction at the double bond.
Derivatization via Esterification and Etherification
The hydroxyl group of this compound serves as a versatile handle for derivatization through esterification and etherification reactions.
Esterification: Esters can be readily prepared by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. researchgate.netlibretexts.orgyoutube.comyoutube.com The base acts to neutralize the hydrogen chloride or carboxylic acid byproduct. This reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran.
Another common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. dntb.gov.ua This is an equilibrium process, and the formation of the ester is favored by using an excess of either the alcohol or the carboxylic acid, or by removing water as it is formed.
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comorganic-chemistry.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an S(_N)2 reaction to form the ether. For this method to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions.
| Reaction Type | Reagents | Product Type |
| Esterification | Acyl chloride, Pyridine | Ester (e.g., 2-Bromocyclodec-2-en-1-yl acetate) |
| Esterification | Carboxylic acid, H₂SO₄ (cat.) | Ester |
| Etherification | 1. NaH; 2. Alkyl halide (e.g., CH₃I) | Ether (e.g., 2-Bromo-1-methoxycyclodec-2-ene) |
Cyclization and Rearrangement Reactions
The flexible ten-membered ring of this compound allows for unique intramolecular reactions, including transannular cyclizations and various rearrangements.
Medium-sized rings, such as the cyclodecene ring in the title compound, are susceptible to transannular reactions, where a bond is formed between non-adjacent atoms across the ring. researchgate.netu-tokyo.ac.jpyoutube.comyoutube.comic.ac.uk These reactions are often initiated by the formation of a reactive intermediate, such as a carbocation, at one position in the ring, which can then be attacked by a nucleophilic portion of the molecule from the opposite side of the ring.
In the case of this compound, protonation of the hydroxyl group followed by loss of water would generate an allylic carbocation. The conformation of the ten-membered ring could allow for an intramolecular attack by the double bond onto this carbocation, leading to the formation of a bicyclic product. The regiochemistry and stereochemistry of such cyclizations are highly dependent on the conformation of the cyclodecene ring.
The allylic alcohol functionality in this compound can undergo rearrangement reactions, particularly under acidic conditions. dntb.gov.uathieme-connect.denih.govchemistryviews.orgst-andrews.ac.uk Protonation of the hydroxyl group and subsequent loss of water can lead to a resonance-stabilized allylic carbocation. Nucleophilic attack at either of the resonance contributors can lead to a mixture of products, including the starting alcohol and a rearranged allylic alcohol.
Rearrangements involving the bromine atom are less common under typical conditions but could be induced under specific circumstances, such as in the presence of certain metal catalysts or under radical conditions.
Metal-Catalyzed Coupling Reactions of this compound (e.g., Heck, Suzuki, Sonogashira couplings)
The vinyl bromide moiety in this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.
Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govwikipedia.orgresearchgate.net This reaction would lead to the formation of a new carbon-carbon bond at the vinylic position, replacing the bromine atom.
Suzuki Reaction: The Suzuki coupling involves the reaction of the vinyl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.comyoutube.com This is a highly versatile reaction with a broad substrate scope and good functional group tolerance.
Sonogashira Coupling: The Sonogashira reaction allows for the coupling of the vinyl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orglibretexts.orgnih.govjk-sci.comresearchgate.net This reaction is a reliable method for the synthesis of enynes.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted Cyclodecenol |
| Suzuki Reaction | Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or Vinyl-Cyclodecenol |
| Sonogashira Reaction | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-Cyclodecenol |
Radical Reactions Involving the C-Br Bond in this compound
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a vinyl radical. This can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. The resulting vinyl radical can then participate in a variety of radical reactions.
One important class of reactions is radical cyclization. nih.govlibretexts.orgwikipedia.orgyoutube.comresearchgate.net If there is an appropriately positioned unsaturation within the molecule or in a reaction partner, the vinyl radical can add to it, leading to the formation of a new ring. Tin-free radical reactions have become increasingly popular due to the toxicity of organotin compounds. nih.govresearchgate.net These methods often employ alternative radical mediators or proceed via photoredox catalysis.
Furthermore, the vinyl radical can be trapped by a hydrogen atom donor, leading to the debrominated product, cyclodec-2-en-1-ol. It can also participate in intermolecular addition reactions to alkenes or alkynes. The stereochemical outcome of radical reactions involving vinyl radicals can be complex, as vinyl radicals can have either a bent or linear geometry and can interconvert. nih.gov
Advanced Applications of 2 Bromocyclodec 2 En 1 Ol in Complex Organic Synthesis
2-Bromocyclodec-2-en-1-ol as a Chiral Building Block for Asymmetric Synthesis
There is a lack of specific studies detailing the resolution of this compound into its enantiomers or its application as a chiral starting material in asymmetric synthesis. The synthesis of enantiomerically pure molecules is a critical aspect of modern medicinal chemistry, and while chiral alcohols are valuable synthons, no data was found on the enantioselective synthesis or utilization of this specific compound.
Strategic Incorporation of this compound into Natural Product Synthesis
While the synthesis of natural products is a driving force for the development of new synthetic methods, the literature does not appear to contain examples of the strategic use of this compound as an intermediate or precursor in the total synthesis of any known natural products.
Development of Novel Synthetic Methodologies Utilizing the Unique Reactivity of this compound
The unique reactivity of functionalized medium-ring compounds often leads to the development of novel synthetic methodologies. However, there are no specific reports on new reactions or synthetic strategies that have been developed by exploiting the chemical properties of this compound.
Precursor for Advanced Polycyclic and Bridged Systems
The construction of complex polycyclic and bridged ring systems is a significant challenge in organic synthesis. While allylic alcohols and vinyl bromides can be versatile handles for cyclization reactions, there is no available research demonstrating the use of this compound as a precursor for such advanced molecular architectures.
Conclusion and Future Research Directions for 2 Bromocyclodec 2 En 1 Ol
Synthesis and Stereocontrol Achievements for 2-Bromocyclodec-2-en-1-ol
Currently, there are no documented synthetic routes specifically for this compound. The synthesis of such a molecule would likely involve the selective bromination of a cyclodecenol precursor or the introduction of a hydroxyl group into a brominated cyclodecene (B14012633). A key challenge in the synthesis would be achieving stereocontrol at the two stereocenters, which would necessitate the use of stereoselective reagents and reaction conditions. Future research in this area would need to focus on developing a reliable synthetic pathway and methods for isolating and characterizing the different stereoisomers.
Emerging Spectroscopic and Computational Approaches
Without experimental data, the spectroscopic and computational profile of this compound remains theoretical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with Mass Spectrometry (MS), would be crucial for the structural elucidation of this compound once synthesized.
Computational chemistry could offer predictions of its structural and electronic properties. Density Functional Theory (DFT) calculations, for instance, could be employed to model the molecule's geometry, vibrational frequencies, and NMR chemical shifts. Such computational studies would be invaluable in complementing experimental findings and providing deeper insights into the molecule's behavior.
Unexplored Reactivity Patterns and Synthetic Opportunities
The reactivity of this compound is yet to be explored. The presence of both a vinyl bromide and an allylic alcohol functionality suggests a rich and varied chemical reactivity. Potential reactions could include nucleophilic substitution at the carbon bearing the hydroxyl group, or transition metal-catalyzed cross-coupling reactions at the vinyl bromide position. The interplay between these two functional groups could lead to interesting and synthetically useful transformations, opening up avenues for the creation of novel molecular architectures.
Potential for Derivatization into Architecturally Complex and Biologically Relevant Molecules
The structure of this compound serves as a potential scaffold for the synthesis of more complex molecules. The functional groups present would allow for a range of derivatization reactions, enabling the construction of architecturally intricate and potentially biologically active compounds. For example, the vinyl bromide could be a handle for introducing new carbon-carbon or carbon-heteroatom bonds, while the alcohol could be oxidized, reduced, or converted to other functional groups. The exploration of these derivatization pathways is a promising area for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
